molecular formula C8H5NO2S2 B11951643 5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 4703-96-2

5-(Furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B11951643
CAS No.: 4703-96-2
M. Wt: 211.3 g/mol
InChI Key: ISSUVJNRFWFRIV-GQCTYLIASA-N
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Description

5-(Furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated and nitrated furan derivatives.

Scientific Research Applications

5-(Furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s sulfanylidene group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxy-, chloro-, bromomethyl)furan-2-enones: These compounds share the furan ring structure but differ in their substituents.

    Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol derivatives: These compounds have similar heterocyclic cores but different functional groups.

Uniqueness

5-(Furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a furan ring, a thiazolidinone core, and a sulfanylidene group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

4703-96-2

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)4-5-2-1-3-11-5/h1-4H,(H,9,10,12)/b6-4+

InChI Key

ISSUVJNRFWFRIV-GQCTYLIASA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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